tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(1-(methylamino)propyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: Similar structure but with a carbamoyl group instead of a methylamino group.
Uniqueness
tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and various research applications .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 2-[1-(methylamino)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10(14-5)11-8-7-9-15(11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
WWMPDIOQYHCOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCN1C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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